REACTION_CXSMILES
|
[F:1][C:2]([F:17])([C:7]1[CH:8]=[C:9]2[C:14](=[CH:15][CH:16]=1)[N:13]=[CH:12][CH:11]=[CH:10]2)[C:3](OC)=[O:4].[NH2:18][NH2:19]>CO>[F:1][C:2]([F:17])([C:7]1[CH:8]=[C:9]2[C:14](=[CH:15][CH:16]=1)[N:13]=[CH:12][CH:11]=[CH:10]2)[C:3]([NH:18][NH2:19])=[O:4]
|
Name
|
|
Quantity
|
400 mg
|
Type
|
reactant
|
Smiles
|
FC(C(=O)OC)(C=1C=C2C=CC=NC2=CC1)F
|
Name
|
|
Quantity
|
2153 μL
|
Type
|
reactant
|
Smiles
|
NN
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvents were then removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to provide product as a white solid
|
Name
|
|
Type
|
|
Smiles
|
FC(C(=O)NN)(C=1C=C2C=CC=NC2=CC1)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |